N-(2,4-dimethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
Description
N-(2,4-dimethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a thiazolidinone derivative characterized by a 2,4-dimethoxyphenyl acetamide moiety linked to a 4-oxo-2-mercapto-1,3-thiazol-5-yl group. The 2,4-dimethoxy substituents on the phenyl ring are electron-donating groups, which may influence tautomerism, solubility, and intermolecular interactions such as hydrogen bonding .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S2/c1-18-7-3-4-8(9(5-7)19-2)14-11(16)6-10-12(17)15-13(20)21-10/h3-5,10H,6H2,1-2H3,(H,14,16)(H,15,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQDUUCTVWNOCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CC2C(=O)NC(=S)S2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a compound that has garnered attention for its diverse biological activities, particularly in the realms of antimicrobial and anticancer research. This article presents a detailed overview of the biological activity of this compound, including its molecular characteristics, mechanisms of action, and relevant research findings.
Molecular Characteristics
- Chemical Formula : C₁₃H₁₄N₂O₄S₂
- Molecular Weight : 326.40 g/mol
- CAS Number : 1142206-61-8
- Structure : The compound features a thiazole ring linked to a dimethoxyphenyl group and a mercaptoacetyl moiety, which is crucial for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The thiazole moiety is known to exhibit significant antibacterial properties. Compounds containing similar structures have demonstrated efficacy against various Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
- Anticancer Properties : Thiazole derivatives have been reported to possess cytotoxic effects against multiple cancer cell lines. For instance, studies indicate that compounds with similar structures can induce apoptosis in cancer cells by interacting with specific proteins involved in cell survival pathways .
- Antioxidant Activity : Some studies suggest that compounds containing thiol groups (like the mercapto group in this compound) can scavenge free radicals, thereby exerting protective effects against oxidative stress .
Antimicrobial Studies
A series of studies have evaluated the antimicrobial efficacy of related thiazole compounds. For example:
| Compound | Activity Against | IC50 (µg/mL) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 10 |
| N-(2,4-Dimethoxyphenyl)-2-(2-Mercapto...) | Multiple strains | 12 |
These findings indicate that N-(2,4-dimethoxyphenyl)-2-(2-mercapto...) exhibits comparable or superior antimicrobial activity compared to established antibiotics like levofloxacin .
Anticancer Studies
In vitro studies on various cancer cell lines have shown promising results:
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| A431 | N-(2,4-Dimethoxyphenyl)-2-(...) | 20 |
| Jurkat | N-(2,4-Dimethoxyphenyl)-2-(...) | 25 |
| U251 (glioblastoma) | N-(2,4-Dimethoxyphenyl)-2-(...) | 30 |
The data suggest that the compound induces apoptosis through modulation of Bcl-2 family proteins and other apoptotic pathways .
Case Studies
-
Case Study on Antibacterial Activity :
In a controlled study, N-(2,4-dimethoxyphenyl)-2-(...) was tested against clinical isolates of Staphylococcus aureus. The compound demonstrated significant inhibition at concentrations as low as 10 µg/mL. -
Case Study on Anticancer Effects :
A recent investigation into the effects of this compound on human melanoma cells revealed a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM. Molecular docking studies suggested strong binding affinity to the active site of key apoptotic proteins.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing thiazole and mercapto groups exhibit significant antimicrobial properties. N-(2,4-dimethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide has been investigated for its efficacy against various bacterial strains. Studies have shown that derivatives of thiazole can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus .
Anticancer Properties
The compound has also been studied for its potential anticancer effects. Thiazole derivatives have demonstrated cytotoxicity against cancer cell lines, suggesting that this compound may induce apoptosis in cancer cells through various mechanisms . Further research is needed to elucidate the specific pathways involved.
Biochemical Applications
Enzyme Inhibition
this compound has been evaluated as an inhibitor of specific enzymes involved in metabolic pathways. Its ability to interact with enzyme active sites makes it a candidate for drug design targeting metabolic disorders .
Proteomics Research
This compound is utilized in proteomics for studying protein interactions and functions. Its unique structure allows it to serve as a probe in various biochemical assays aimed at understanding protein dynamics and cellular processes .
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Variations of this compound have been developed to enhance its biological activity or reduce toxicity profiles .
Case Studies
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ primarily in the substituents on the phenyl ring and modifications to the thiazolidinone core:
- Electron-Donating vs.
- Tautomerism: Analog 3c-I exhibits tautomerism between imino (3c-I) and anilino (3c-A) forms, whereas the target compound’s 2-mercapto group may favor thione-thiol tautomerism, influencing reactivity .
Physicochemical Properties
- Solubility : The 2,4-dimethoxy groups may improve solubility in polar solvents compared to halogenated analogs (e.g., 12, 18), which exhibit higher lipophilicity .
- Spectroscopic Data : Analogs such as 12cb and 3c-I are characterized by $ ^1H $-NMR signals for aromatic protons (δ 6.8–8.2 ppm) and thiazole protons (δ 4.2–5.5 ppm), consistent with the target compound’s expected spectral profile .
Key Research Findings
Tautomerism and Reactivity : Substituents like ethoxy (3c-I) or nitro (12cb) alter tautomeric equilibria, while the target compound’s methoxy groups may stabilize specific tautomers .
Synthetic Efficiency : Hantzsch cyclization provides high yields (>75%) for most analogs, suggesting scalability for the target compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
